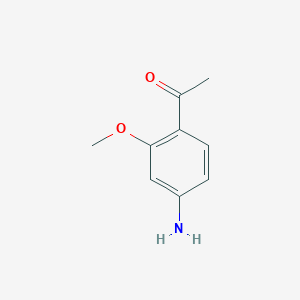

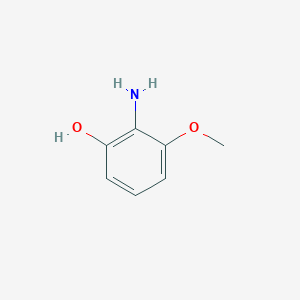

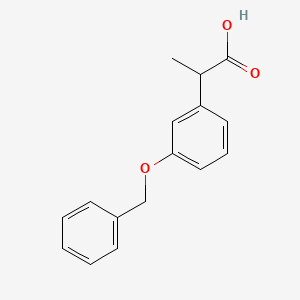

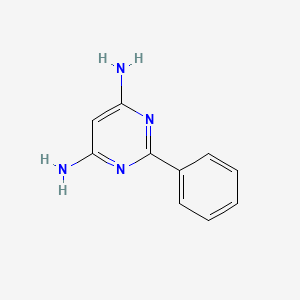

2-Phenylpyrimidine-4,6-diamine

Vue d'ensemble

Description

2-Phenylpyrimidine-4,6-diamine (PPD) is a compound that has been extensively investigated for its experimental, spectroscopic, and molecular electronic properties . It has been studied using various techniques such as FT-IR, FT-Raman, UV-vis, and ¹H-NMR, and theoretical methods like density functional theory (DFT) and time-dependent density functional theory (TD-DFT) .

Molecular Structure Analysis

The molecular structure of PPD has been analyzed using first principle density functional theory (DFT) and time-dependent density functional theory (TD-DFT) in gas and solutions . The NH2 stretching and bending deformations were calculated and assigned between 3589-3707 cm⁻¹, and 1576-1646 cm⁻¹ respectively . Other functional groups and vibrations were also assigned as appropriate .Chemical Reactions Analysis

The chemical reactivity of PPD has been studied using molecular electronic properties such as frontier molecular orbitals (FMO), natural bond orbitals (NBO), and nonlinear optics (NLO) in different solvents . These studies suggest that PPD is more stable and more reactive in polar solvents than non-polar solvents .Physical And Chemical Properties Analysis

The physical and chemical properties of PPD have been investigated using spectroscopic techniques and computational calculations . The theoretically computed geometric parameters were found to replicate the experimentally obtained data to a greater extent . Changes in the spectroscopic responsiveness, absorptivity, and stability of PPD in different solvents (water, ethanol, and chloroform) were also studied .Applications De Recherche Scientifique

Inhibition of FMS-like Tyrosine Kinase-3 (FLT3)

2-Phenylpyrimidine-4,6-diamine derivatives have been studied for their potential to inhibit FLT3, which is implicated in acute myeloid leukemia (AML). Computational modeling studies integrating docking, molecular dynamics, and 3D-QSAR have identified these compounds as promising candidates for targeted cancer therapy .

Spectroscopic and Molecular Electronic Property Investigation

The compound has been subjected to extensive spectroscopic analysis, including FT-IR, FT-Raman, UV-vis, and 1H-NMR, to investigate its molecular electronic properties. These studies are crucial for understanding the reactivity and stability of the molecule in various solvents, which is essential for its application in material science .

Biomedical Applications

2-Phenylpyrimidine-4,6-diamine has been explored for functionalizing carbon nanomaterials, which are used in a variety of biomedical applications such as drug delivery, diagnostics, and imaging devices. The compound’s ability to be grafted onto carbon nanostructures makes it a versatile tool in the field of medicinal biochips and molecular imaging .

Pharmaceutical Research

In pharmaceutical research, the compound has been utilized in the design of novel pyrimidine-4,6-diamine derivatives as potent JAK3 inhibitors. These inhibitors are crucial for developing new treatments targeting the JAK3/STAT pathway, which plays a significant role in immune response and hematopoiesis .

Material Science

2-Phenylpyrimidine-4,6-diamine serves as a precursor in the synthesis of various materials. Its derivatives are used in creating new compounds with potential applications in electronics, photonics, and as intermediates in the synthesis of more complex chemical entities .

Analytical Chemistry

The compound’s derivatives are used in analytical chemistry to develop new methodologies for the synthesis of molecules with improved drug-likeness and ADME-Tox properties. This is vital for the discovery of new drugs with favorable pharmacokinetic and toxicological profiles .

Propriétés

IUPAC Name |

2-phenylpyrimidine-4,6-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N4/c11-8-6-9(12)14-10(13-8)7-4-2-1-3-5-7/h1-6H,(H4,11,12,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXRVXGHNQKBQGF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC(=CC(=N2)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.